molecular formula C24H26N2O4S2 B2978237 2,4-dimethyl-N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide CAS No. 1005300-62-8

2,4-dimethyl-N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide

Cat. No.: B2978237
CAS No.: 1005300-62-8
M. Wt: 470.6
InChI Key: CBVJJRHGFAKBJE-UHFFFAOYSA-N
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Description

2,4-dimethyl-N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide ( 1005300-62-8) is a synthetically derived organic compound with a molecular formula of C24H26N2O4S2 and a molecular weight of 470.60 g/mol. It belongs to the sulfonamide class of compounds, characterized by a complex molecular architecture incorporating both tetrahydroquinoline and benzenesulfonyl moieties. This structure makes it a valuable scaffold in medicinal chemistry and pharmaceutical research for developing novel biologically active molecules . The presence of multiple sulfonamide groups and aromatic systems within its structure suggests potential applications in enzyme inhibition and receptor modulation studies . Its specific structural features, including the tetrahydroquinoline core, are significant in pharmacology, as similar N-sulfonyl-tetrahydroquinoline derivatives have demonstrated notable biological activities in scientific research . Furthermore, related sulfonamide-tetrahydroquinoline compounds have been investigated for their role in regulating key biological targets, such as the aldosterone receptor, indicating the potential relevance of this chemical class in cardiovascular and metabolic disease research . The compound's stability and synthetic versatility also make it a valuable intermediate for further chemical derivatization and exploration in specialized research contexts . This product is supplied for non-human research applications only and is not intended for diagnostic, therapeutic, or veterinary use. Researchers should handle this material appropriately in accordance with their laboratory's safety protocols.

Properties

IUPAC Name

2,4-dimethyl-N-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O4S2/c1-17-6-10-22(11-7-17)32(29,30)26-14-4-5-20-16-21(9-12-23(20)26)25-31(27,28)24-13-8-18(2)15-19(24)3/h6-13,15-16,25H,4-5,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBVJJRHGFAKBJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=CC(=C3)NS(=O)(=O)C4=C(C=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethyl-N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Tetrahydroquinoline Core: This can be achieved through a Povarov reaction, where an aniline derivative reacts with an aldehyde and an alkene in the presence of an acid catalyst.

    Sulfonylation: The tetrahydroquinoline core is then sulfonylated using 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine.

    Coupling with 2,4-Dimethylbenzenesulfonyl Chloride: The final step involves coupling the sulfonylated tetrahydroquinoline with 2,4-dimethylbenzenesulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction of the sulfonamide group can yield amines.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Carboxylic acids and ketones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

2,4-dimethyl-N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for use in the synthesis of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies exploring its interaction with biological macromolecules, providing insights into its potential therapeutic effects.

Mechanism of Action

The mechanism of action of 2,4-dimethyl-N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can act as a competitive inhibitor of enzymes that utilize similar structures as substrates. This inhibition can disrupt normal biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural features and physicochemical properties of the target compound with structurally related sulfonamide-tetrahydroquinoline derivatives:

Property Target Compound 4-Methoxy-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide N-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethylbenzene-1-sulfonamide
Molecular Formula C24H24N2O4S2 C21H28N2O3S C24H24N2O3S
Molecular Weight (g/mol) 468.5 388.5 420.5
Key Substituents - 2,4-Dimethylbenzene sulfonamide
- 4-Methylbenzenesulfonyl on tetrahydroquinoline
- 4-Methoxybenzene sulfonamide
- 1-Propyl on tetrahydroquinoline
- 2,4-Dimethylbenzene sulfonamide
- 1-Benzoyl on tetrahydroquinoline
Functional Groups Two sulfonamides, methyl groups, tetrahydroquinoline Sulfonamide, methoxy, propyl, tetrahydroquinoline Sulfonamide, methyl groups, benzoyl, tetrahydroquinoline
Key Observations:

Substituent Diversity: The target compound’s dual sulfonamide groups (on both the benzene ring and tetrahydroquinoline) distinguish it from analogs with single sulfonamide moieties (e.g., ). The 4-methylbenzenesulfonyl group on the tetrahydroquinoline contrasts with the 1-propyl group in and the benzoyl group in , altering steric and electronic profiles.

Molecular Weight and Complexity :

  • The target compound has the highest molecular weight (468.5 g/mol), attributed to its dual sulfonamide groups and additional methyl substituents. This could influence pharmacokinetic properties such as solubility and membrane permeability compared to lighter analogs like (388.5 g/mol).

The benzoyl group in adds aromaticity and π-stacking capacity, which are absent in the target compound.

Biological Activity

The compound 2,4-dimethyl-N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide is a sulfonamide derivative that has garnered attention in pharmacological research due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacodynamics, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C24H26N2O4S2C_{24}H_{26}N_{2}O_{4}S_{2}. Its structure features a sulfonamide group attached to a tetrahydroquinoline moiety, which is known to influence its biological properties.

Cardiovascular Effects

Research indicates that certain sulfonamide derivatives can affect cardiovascular parameters. A study investigated the impact of various benzenesulfonamide derivatives on perfusion pressure. The results demonstrated that compounds similar to our target compound could significantly alter perfusion pressure in a time-dependent manner. For instance, 4-(2-aminoethyl)-benzenesulfonamide showed a notable decrease in perfusion pressure compared to control conditions .

Table 1: Effects of Sulfonamide Derivatives on Perfusion Pressure

CompoundDose (nM)Effect on Perfusion Pressure
Control-Baseline
Benzenesulfonamide0.001No significant change
Compound 20.001Moderate decrease
Compound 30.001Minor decrease
Compound 40.001Significant decrease
Compound 50.001No significant change

The biological activity of sulfonamides often involves interaction with ion channels and enzymes. Specifically, some studies suggest that these compounds may act as calcium channel inhibitors. For example, docking studies have shown that certain sulfonamides can bind effectively to calcium channel proteins, potentially leading to decreased vascular resistance and altered blood pressure dynamics .

Antioxidant and Enzyme Inhibition

Further investigations into related compounds have highlighted their antioxidant capacities and enzyme inhibitory effects. Hybrid compounds combining benzene sulfonamides with piperazine derivatives exhibited significant antioxidant activity and inhibition of various enzymes involved in oxidative stress pathways . This suggests that modifications to the sulfonamide structure can enhance its biological profile.

Case Studies

  • Study on Perfusion Pressure : In an experimental setup involving isolated rat hearts, the administration of benzenesulfonamide derivatives resulted in varied impacts on coronary resistance and perfusion pressure over time. Notably, the compound 4-(2-aminoethyl)-benzenesulfonamide was identified as having a substantial effect on lowering coronary resistance compared to other tested derivatives .
  • In Vitro Analysis : A series of in vitro assays were conducted to evaluate the antioxidant properties of benzene sulfonamide derivatives. Results indicated that certain modifications significantly enhanced their ability to scavenge free radicals and inhibit lipid peroxidation processes .

Pharmacokinetics

Understanding the pharmacokinetic properties of this compound is crucial for assessing its therapeutic potential. Theoretical models using ADME (Absorption, Distribution, Metabolism, Excretion) parameters indicate favorable profiles for some derivatives in terms of permeability across cellular membranes . However, further empirical studies are necessary to validate these findings.

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